Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-
Description
The compound Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- features a pentafluorinated benzene ring substituted with a hexyloxy chain terminating in a trimethoxysilyl group. This structure combines the strong electron-withdrawing effects of fluorine atoms with the hydrolytically reactive silyl ether moiety. The hexyl spacer enhances solubility in organic solvents and facilitates self-assembly on surfaces, making it valuable in materials science for surface functionalization .
Key structural attributes:
- Pentafluorobenzene core: Enhances electronic stability and resistance to electrophilic substitution.
- Trimethoxysilyl group: Enables covalent bonding to hydroxylated surfaces (e.g., glass, silica).
- Hexyloxy chain: Balances hydrophobicity and flexibility for optimized monolayer formation.
Properties
CAS No. |
1310372-83-8 |
|---|---|
Molecular Formula |
C15H21F5O4Si |
Molecular Weight |
388.40 g/mol |
IUPAC Name |
trimethoxy-[6-(2,3,4,5,6-pentafluorophenoxy)hexyl]silane |
InChI |
InChI=1S/C15H21F5O4Si/c1-21-25(22-2,23-3)9-7-5-4-6-8-24-15-13(19)11(17)10(16)12(18)14(15)20/h4-9H2,1-3H3 |
InChI Key |
ZRFGJICBOFTAME-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- typically involves the reaction of pentafluorophenol with a hexyltrimethoxysilane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the trimethoxysilyl group.
Major Products
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis: The primary product is the corresponding silanol, which can further react to form siloxane polymers.
Scientific Research Applications
Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including fluorinated polymers and siloxane-based materials.
Biology: The compound’s unique properties make it useful in the development of bio-compatible coatings and surfaces.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable, functionalized surfaces.
Industry: The compound is used in the production of specialty coatings and adhesives, providing enhanced chemical resistance and durability.
Mechanism of Action
The mechanism of action of Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense to form siloxane bonds. This property is exploited in the formation of stable, cross-linked networks in coatings and adhesives. The fluorinated benzene ring provides chemical resistance and hydrophobicity, enhancing the performance of the materials in which it is used.
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chain Lengths
Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]- (CAS 303191-26-6)
- Substituent : Propyl chain with terminal trimethoxysilyl.
- Key Differences : Shorter alkyl chain (C3 vs. C6) reduces hydrophobicity and may limit solvent compatibility.
- Applications: Less effective in forming dense monolayers due to reduced steric bulk .
Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)- (CAS 157499-19-9)
- Key Differences: Absence of alkyl chain increases reactivity but reduces solubility in non-polar media.
- Reactivity : Prone to rapid hydrolysis in humid environments compared to hexyloxy derivatives .
Table 1: Alkyl Chain Length Comparison
| Compound | Alkyl Chain Length | Molecular Formula | Key Property |
|---|---|---|---|
| Target Compound (Hexyloxy) | C6 | C₁₃H₁₉F₅O₄Si | Enhanced solubility, stable monolayers |
| Propyl Derivative (CAS 303191-26-6) | C3 | C₁₂H₁₅F₅O₃Si | Moderate hydrophobicity |
| No Alkyl (CAS 157499-19-9) | None | C₉H₉F₅O₃Si | High reactivity, limited solubility |
Fluorinated Benzene Derivatives with Alternative Substituents
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene (CAS 6161-53-1)
- Substituent : Trifluoromethoxy (-OCF₃).
- Key Differences : Stronger electron-withdrawing effect than silyl ethers but lacks surface-binding capability.
- Applications : Used as intermediates in agrochemicals and pharmaceuticals .
1,2,3,4,5-Pentafluoro-6-iodo-benzene (CAS 827-15-6)
- Substituent : Iodine atom.
- Key Differences : Halogen substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike silyl ethers.
- Reactivity : Acts as a versatile aryl halide precursor in organic synthesis .
Bis(pentafluorophenyl) Sulfide (CAS 1043-50-1)
- Substituent : Sulfide-linked pentafluorophenyl groups.
- Key Differences : Sulfur bridge provides oxidative instability but enables disulfide bond formation.
- Applications : Specialty polymers and ligands in catalysis .
Table 2: Substituent-Driven Property Comparison
| Compound | Substituent Type | Reactivity/Stability | Primary Use |
|---|---|---|---|
| Target Compound (Hexyloxy) | Trimethoxysilyl ether | Hydrolyzable, surface-reactive | Surface functionalization |
| Trifluoromethoxy (CAS 6161-53-1) | -OCF₃ | Electrophilic substitution-resistant | Fluorinated intermediates |
| Iodo Derivative (CAS 827-15-6) | -I | Cross-coupling reactions | Organic synthesis |
| Bis(pentafluorophenyl) Sulfide | -S- | Oxidatively unstable | Polymer additives, catalysis |
Electronic and Steric Effects
- Electron-Withdrawing Capacity : The pentafluorobenzene core in all compounds reduces electron density, directing further substitution to meta/para positions. Trimethoxysilyl groups exert moderate electron-withdrawing effects compared to -OCF₃ or -I .
- Steric Hindrance : The hexyloxy chain in the target compound provides steric shielding, slowing hydrolysis of the silyl group compared to shorter-chain analogues .
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